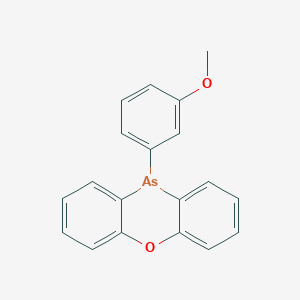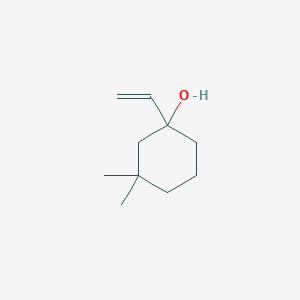
1-Ethenyl-3,3-dimethylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-3,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H18O It is a tertiary alcohol with a six-membered cyclohexane ring, a vinyl group, and two methyl groups attached to the same carbon atom as the hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
1-Ethenyl-3,3-dimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 3,3-dimethylcyclohexanone with vinyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This method is advantageous due to its scalability and efficiency. The process often utilizes metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction.
化学反応の分析
Types of Reactions
1-Ethenyl-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: 3,3-Dimethylcyclohexanone or 3,3-dimethylcyclohexanoic acid.
Reduction: 1-Ethyl-3,3-dimethylcyclohexanol.
Substitution: 1-Chloro-3,3-dimethylcyclohexane or 1-Bromo-3,3-dimethylcyclohexane.
科学的研究の応用
1-Ethenyl-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals, fragrances, and polymers.
作用機序
The mechanism of action of 1-ethenyl-3,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The vinyl group can participate in addition reactions, potentially modifying the activity of enzymes and receptors. The compound’s unique structure allows it to interact with various pathways, leading to diverse biological effects.
類似化合物との比較
1-Ethenyl-3,3-dimethylcyclohexan-1-ol can be compared to other similar compounds, such as:
3,3-Dimethylcyclohexanol: Lacks the vinyl group, resulting in different reactivity and applications.
1-Ethyl-3,3-dimethylcyclohexanol: Similar structure but with an ethyl group instead of a vinyl group, leading to different chemical properties.
3,5-Dimethylcyclohexanol: Different substitution pattern on the cyclohexane ring, affecting its reactivity and uses.
The uniqueness of this compound lies in its combination of a tertiary alcohol with a vinyl group, providing distinct chemical and biological properties.
特性
CAS番号 |
52528-24-2 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
1-ethenyl-3,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-4-10(11)7-5-6-9(2,3)8-10/h4,11H,1,5-8H2,2-3H3 |
InChIキー |
SJVAKGSLWYYNEV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)(C=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


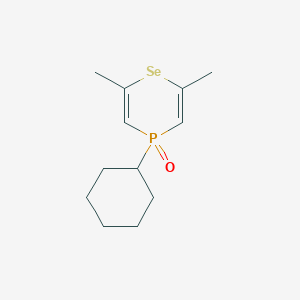
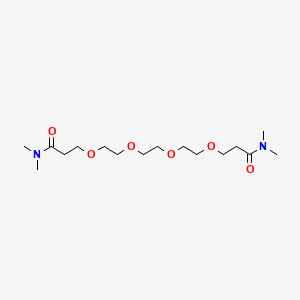
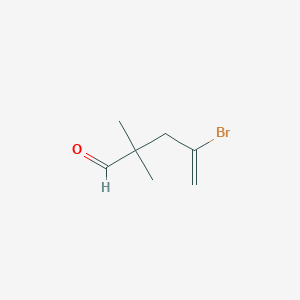
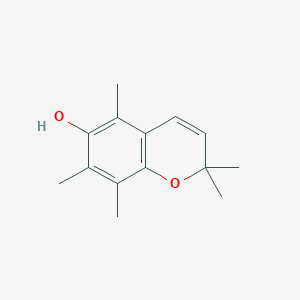

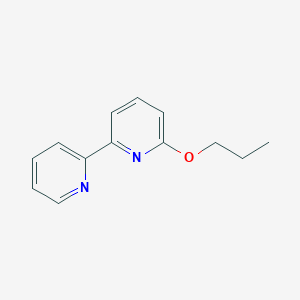
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
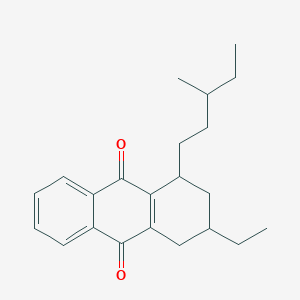

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
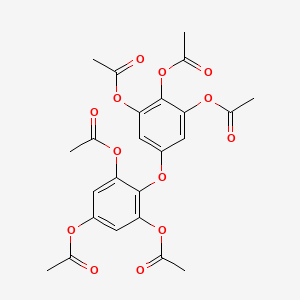
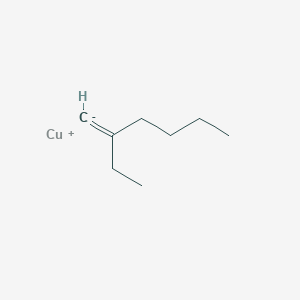
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
